(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one
Overview
Description
(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one: is a chiral cyclobutanone derivative. This compound is characterized by the presence of ethoxy and methoxy substituents on the cyclobutanone ring, which imparts unique stereochemical properties. The compound’s stereochemistry is denoted by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then cleaved nucleophilically to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The ethoxy and methoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide or methoxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .
Biology and Medicine: The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner, making it useful in the development of pharmaceuticals and as a probe in biochemical studies .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry are leveraged to produce high-value products .
Mechanism of Action
The mechanism by which (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-3-ethoxy-2-methoxycyclobutan-1-one: The enantiomer of the compound , with opposite stereochemistry.
Uniqueness: (2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one is unique due to its specific combination of ethoxy and methoxy groups on the cyclobutanone ring. This unique structure imparts distinct reactivity and interaction profiles compared to other similar compounds .
Properties
IUPAC Name |
(2S,3R)-3-ethoxy-2-methoxycyclobutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-6-4-5(8)7(6)9-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEDOJXSKLWINH-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CC(=O)[C@H]1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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